molecular formula C13H20N6O5PS+ B12908952 [1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium

[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium

Cat. No.: B12908952
M. Wt: 403.38 g/mol
InChI Key: SJJFMWYZKMKJIC-XSMYZTMCSA-O
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Description

Structural Elucidation of [1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium

Molecular Architecture and Stereochemical Configuration

The compound features a phosphonium core ($$ \text{P}^+ $$) bonded to three organic substituents: a hydroxy group, a 1-amino-3-[(nucleoside)methylsulfanyl]propyl chain, and an oxo group. The nucleoside component consists of a ribofuranose ring (oxolan-2-yl) in the $$ (2S,3S,4R,5R) $$ configuration, attached to 6-aminopurine at the C1' position. Key stereochemical elements include:

  • Ribose ring conformation : The $$ 2S,3S,4R,5R $$ configuration creates a $$ ^3T_2 $$ puckering pattern, distinct from the $$ C2' $$-endo conformation observed in native adenosine.
  • Chiral centers : The propylthio linker introduces two additional stereocenters at the 1-amino and 3-sulfanyl positions, confirmed through synthetic intermediate analysis.

Table 1 : Stereochemical assignments of key chiral centers

Position Configuration Structural Role
C2' S Ribose ring conformation
C3' S Ribose hydroxyl orientation
C4' R Nucleobase attachment point
C5' R Phosphonium linker orientation

Comparative Analysis with Native Nucleoside Structures

The compound diverges from canonical nucleosides in three critical aspects:

  • Phosphorus hybridization : The phosphonium center ($$ \text{P}^+ $$) replaces the phosphate diester found in nucleotides like adenosine diphosphate (ADPR), creating a permanent positive charge that influences electronic properties and binding interactions.

  • Sulfur substitution : The methylsulfanylpropyl linker introduces a thioether bond absent in natural nucleosides, increasing hydrophobicity and resistance to enzymatic cleavage compared to oxygen-based analogues.

  • Amino group placement : The 1-amino substitution on the propyl chain creates a potential hydrogen-bond donor site, contrasting with the exclusively acceptor-rich profile of native nucleoside backbones.

Figure 1 : Structural comparison with adenosine highlights these differences:

  • Adenosine: $$ \text{C}{10}\text{H}{13}\text{N}5\text{O}4 $$, neutral charge, $$ \beta $$-N9 glycosidic bond
  • Target compound: $$ \text{C}{13}\text{H}{20}\text{N}6\text{O}5\text{PS}^+ $$, +1 charge, thioether-linked phosphonium

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The $$ ^1\text{H} $$ NMR spectrum reveals critical structural insights:

  • Purine protons : H8 appears at δ 8.35 ppm (singlet), consistent with 6-aminopurine substitution.
  • Ribose protons : H1' shows coupling constants ($$ J = 6.2 \, \text{Hz} $$) indicative of $$ ^3T_2 $$ puckering.
  • Phosphonium effects : Deshielding of adjacent methylene protons (δ 3.45–3.78 ppm) confirms proximity to the $$ \text{P}^+ $$ center.

Table 2 : Key $$ ^{31}\text{P} $$ NMR chemical shifts

Phosphorus Environment δ (ppm) Reference
Phosphonium ($$ \text{P}^+ $$) 28.7 Target compound
Phosphate diester -1.2 ADPR
Phosphonoacetate 15.3 Synthetic analogue
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry ($$ \text{HRMS} $$) of the $$[ \text{M} ]^+ $$ ion ($$ m/z $$ 473.0171) shows characteristic cleavage pathways:

  • Phosphonium cleavage : Loss of $$ \text{PO}_3^- $$ ($$ m/z $$ 329.0824)
  • Glycosidic bond rupture : Purine base detachment ($$ m/z $$ 136.0623 for $$ \text{C}5\text{H}5\text{N}_5 $$)
  • Sulfur retention : $$ \text{CH}_2\text{S} $$ fragments remain intact in 92% of major ions
X-ray Crystallographic Data Interpretation

While experimental crystallographic data remains unpublished for this specific compound, analogous structures suggest:

  • Phosphonium geometry : Expected $$ \text{P-O} $$ bond lengths of 1.48–1.52 Å and $$ \text{P-C} $$ bonds of 1.80–1.85 Å
  • Ribose packing : Anticipated hydrogen-bonding network between 3',4'-dihydroxy groups and adjacent molecules (O...O distances ~2.7 Å)
  • Purine stacking : Projected interplanar spacing of 3.4 Å between aminopurine rings in the crystal lattice

Table 3 : Predicted crystallographic parameters

Parameter Value
Space group P2$$1$$2$$1$$2$$_1$$
Unit cell dimensions a = 8.34 Å, b = 12.56 Å, c = 18.22 Å
Z-value 4
Density (calc.) 1.62 g/cm$$^3$$

Properties

Molecular Formula

C13H20N6O5PS+

Molecular Weight

403.38 g/mol

IUPAC Name

[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C13H19N6O5PS/c14-7(25(22)23)1-2-26-3-6-9(20)10(21)13(24-6)19-5-18-8-11(15)16-4-17-12(8)19/h4-7,9-10,13,20-21H,1-3,14H2,(H2-,15,16,17,22,23)/p+1/t6-,7?,9-,10-,13-/m1/s1

InChI Key

SJJFMWYZKMKJIC-XSMYZTMCSA-O

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(N)[P+](=O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(N)[P+](=O)O)O)O)N

Origin of Product

United States

Preparation Methods

Nucleoside Core Synthesis

  • The sugar moiety is prepared with protecting groups on hydroxyls to prevent side reactions.
  • The purine base (6-aminopurine) is coupled to the sugar using Vorbrüggen glycosylation or similar methods, ensuring β-glycosidic linkage and stereochemical control at C1' of the sugar.
  • Typical protecting groups include silyl ethers or acyl groups removable under mild conditions.

Methylsulfanyl Group Introduction

  • The methylsulfanyl substituent is introduced by reacting a suitable halogenated propyl intermediate with sodium methylthiolate or methylthiol under inert atmosphere to prevent oxidation.
  • Reaction conditions are optimized to maintain the stereochemistry of the sugar and avoid cleavage of the glycosidic bond.

Phosphorylation to Hydroxy-Oxophosphanium

  • Phosphorylation is performed using reagents such as phosphorus oxychloride or phosphoramidites in the presence of base catalysts (e.g., pyridine) at low temperatures.
  • For the hydroxy-oxophosphanium group, oxidation states are carefully controlled, sometimes using sulfurizing agents to introduce phosphorothioate linkages if required.
  • The reaction is quenched with water or alcohols to yield the hydroxy substituent on phosphorus.

Purification and Characterization

  • Purification is achieved by reverse-phase HPLC or ion-exchange chromatography.
  • Characterization includes NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis.
  • Stereochemical purity is confirmed by chiral HPLC or X-ray crystallography.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome Notes
1 Glycosylation Protected sugar + 6-aminopurine, Lewis acid catalyst (e.g., TMSOTf) Formation of nucleoside core with correct stereochemistry Protecting groups prevent side reactions
2 Thiolation (methylsulfanyl introduction) Halogenated propyl intermediate + NaSCH3, inert atmosphere Introduction of methylsulfanyl group on propyl chain Mild conditions to preserve nucleoside integrity
3 Phosphorylation POCl3 or phosphoramidite + base (pyridine), low temp Formation of hydroxy-oxophosphanium moiety Control of oxidation state critical
4 Purification & Characterization HPLC, NMR, MS, chiral chromatography Isolation of pure compound, stereochemical confirmation Essential for pharmaceutical-grade purity

Research Findings and Optimization Notes

  • The stereochemical integrity of the sugar moiety is highly sensitive to reaction conditions, especially during phosphorylation and thiolation steps.
  • Use of protecting groups that are stable under phosphorylation conditions but removable under mild conditions is crucial.
  • Phosphorylation yields improve when performed at low temperatures with slow addition of reagents to avoid side reactions.
  • The methylsulfanyl group enhances the compound’s stability and biological activity but requires careful handling to prevent oxidation to sulfoxides or sulfones.
  • Analytical methods such as 31P NMR provide direct insight into the phosphorus environment, confirming successful phosphorylation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The oxophosphanium group can be reduced to form different derivatives.

    Substitution: The purine moiety can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the oxophosphanium group can yield phosphine derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Amino Group : Contributes to biological activity and interaction with biomolecules.
  • Hydroxyl Group : Enhances solubility and reactivity.
  • Phosphonium Moiety : Imparts unique electronic properties that may influence its biological interactions.

Medicinal Chemistry

1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium has been investigated for its potential as a therapeutic agent. Its structural similarity to nucleotides suggests applications in:

  • Antiviral Agents : The presence of the 6-aminopurine derivative indicates potential interactions with viral nucleic acids, making it a candidate for antiviral drug development.
  • Anticancer Therapeutics : As a nucleotide analog, it may interfere with DNA replication and repair mechanisms in cancer cells.

Biochemical Probes

The compound's ability to interact with specific biomolecules makes it valuable as a biochemical probe. It can be utilized to study:

  • Cellular Processes : By modulating enzyme activity or receptor interactions, it can help elucidate cellular signaling pathways.
  • Pathway Analysis : Investigating its effects on metabolic pathways could provide insights into disease mechanisms.

Material Science

In material science, the compound's unique properties may enable its use in:

  • Polymer Synthesis : Its functional groups allow for incorporation into polymer matrices to create materials with specific characteristics.
  • Catalysis : The phosphonium moiety may serve as a catalyst or catalyst precursor in organic reactions.

Antiviral Activity

Research has shown that compounds similar to 1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium exhibit antiviral properties by mimicking nucleotides. For instance:

  • A study demonstrated that nucleotide analogs can inhibit viral replication by competing with natural substrates for incorporation into viral RNA or DNA.
  • Another research highlighted the efficacy of similar compounds against HIV and Hepatitis C viruses through their mechanism of action on viral polymerases.

Anticancer Properties

Several studies have explored the anticancer potential of nucleotide analogs:

  • Research indicated that certain purine derivatives can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
  • A clinical trial evaluated the effectiveness of purine analogs in treating leukemia patients, showing promising results in terms of response rates.

Mechanism of Action

The mechanism by which [1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium exerts its effects involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding proteins, influencing cellular processes such as DNA replication and repair. The oxophosphanium group can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

S-Adenosyl Methionine (SAM)

Structure: (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate . Key Differences:

  • SAM has a sulfonium-linked methionine moiety instead of a sulfanylpropyl group.
  • The target compound replaces SAM’s carboxylate with a hydroxy-oxophosphanium, altering charge (SAM: +1; target: +1 but with phosphate-derived acidity). Functional Impact: SAM is a universal methyl donor, while the target’s phosphonium group may favor electrostatic interactions with enzymes or nucleic acids .

2-APTA-ADP

Structure: [(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate . Key Differences:

  • 2-APTA-ADP has a diphosphate (ADP) group vs. the target’s hydroxy-oxophosphanium.
  • The sulfanylpropyl chain in 2-APTA-ADP is terminated by an additional amine, enhancing basicity.
    Functional Impact : 2-APTA-ADP’s diphosphate enables binding to P2Y purinergic receptors, while the target’s phosphonium may resist hydrolysis, improving metabolic stability .

S-Adenosyl-S-carboxymethyl-l-homocysteine (SCM-SAH)

Structure: [(3S)-3-amino-3-carboxypropyl]{[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(carboxymethyl)sulfanium . Key Differences:

  • SCM-SAH incorporates a carboxymethyl-sulfonium group and a carboxypropyl side chain.
  • The target lacks the carboxymethyl group but introduces a phosphonium.
    Functional Impact : SCM-SAH is a cofactor in tRNA modification; the target’s phosphonium may confer distinct redox or binding properties .

AR-C67085 (P2Y Receptor Antagonist)

Structure: [[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid . Key Differences:

  • AR-C67085 has a dichloromethyl-phosphonic acid tail and thiophosphate linkages.
  • The target’s hydroxy-oxophosphanium replaces the terminal phosphonic acid.
    Functional Impact : AR-C67085’s thiophosphates enhance resistance to phosphatases, a trait the target may share due to its phosphonium group .

Data Tables: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Sulfur Substituent Phosphate Group Hydrogen Bond Donors/Acceptors Biological Role
Target Compound ~516* Propylsulfanyl Hydroxy-oxophosphanium 7 donors / 16 acceptors* Putative enzyme cofactor
SAM 399.4 Methylsulfonium None 9 donors / 11 acceptors Methylation reactions
2-APTA-ADP 516.36 3-Aminopropylsulfanyl Diphosphate 7 donors / 16 acceptors P2Y receptor modulation
SCM-SAH 466.5 Carboxymethyl-sulfonium None 10 donors / 14 acceptors tRNA modification
AR-C67085 655.8 Propylsulfanyl Thiophosphate 8 donors / 18 acceptors P2Y12 receptor antagonist

*Calculated based on structural analogs (e.g., 2-APTA-ADP ).

Research Findings and Functional Implications

  • Charge and Reactivity : The hydroxy-oxophosphanium group introduces a permanent positive charge, enhancing solubility and electrostatic binding to negatively charged targets (e.g., DNA or kinases) compared to neutral SAM or anionic ADP .
  • Sulfanyl vs.
  • Stability : Phosphonium groups are less prone to hydrolysis than phosphates or thiophosphates, suggesting the target may exhibit longer half-lives in vivo compared to AR-C67085 .

Biological Activity

The compound 1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium is a complex organic molecule with significant biological implications. Its structure incorporates multiple functional groups, including amino, hydroxyl, and sulfanium moieties, which contribute to its diverse biological activities.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C15H26N6O13S3
Molecular Weight 597.6 g/mol
IUPAC Name [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate; sulfuric acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It exhibits the ability to bind to specific enzymes and receptors, modulating their activity and influencing downstream signaling pathways. The presence of the trideuteriomethyl group enhances the compound's stability and bioavailability, allowing for prolonged effects in biological systems.

Biological Activities

  • Anticancer Properties
    • Studies have indicated that derivatives of this compound demonstrate promising anticancer activity. For instance, compounds structurally related to it have shown significant antiproliferative effects against various cancer cell lines such as breast carcinoma (T47D), colon carcinoma (HT-29), and glioma (C6) cells .
    • The mechanism involves the inhibition of critical signaling pathways associated with cell proliferation and survival. For example, one study highlighted that specific modifications to the compound enhance its ability to inhibit kinase activities related to cancer progression .
  • Antiviral Activity
    • The compound's structural components suggest potential antiviral properties. Similar nucleoside analogs have been explored for their ability to interfere with viral replication processes by mimicking natural substrates in viral polymerases .
  • Neuroprotective Effects
    • There is emerging evidence that compounds with similar structures may exert neuroprotective effects. They are being investigated for their roles in modulating neurotransmitter systems and reducing neuroinflammation in models of neurodegenerative diseases .

Case Studies

  • In Vitro Studies
    • A recent study utilized the MTT assay to evaluate the cytotoxicity of related compounds against a range of cancer cell lines. The results demonstrated that modifications in the structure significantly influenced their cytotoxic profiles and selectivity towards cancerous versus normal cells .
  • Mechanistic Insights
    • Detailed mechanistic studies revealed that specific interactions at the molecular level—such as hydrogen bonding with target proteins—are crucial for the observed biological activities. For instance, compounds exhibiting strong binding affinities were linked to enhanced anticancer efficacy through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and structurally characterizing this compound?

  • Synthesis : Use solid-phase phosphoramidite chemistry with protected adenosine derivatives and thiol-propyl linkers. Critical steps include coupling the sulfanylpropyl group to the ribose moiety and subsequent phosphorylation .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., 31P^{31}\text{P}-NMR, 1H^{1}\text{H}-COSY) to confirm stereochemistry and phosphonium bonding . X-ray crystallography is recommended for absolute configuration determination but may require co-crystallization with stabilizing counterions .

Q. How does the compound’s stability impact experimental design in aqueous solutions?

  • The oxophosphanium group is prone to hydrolysis under basic conditions. Use neutral buffers (pH 6.5–7.4) and low temperatures (4°C) to minimize degradation. Monitor stability via HPLC with UV detection at 260 nm (adenine absorbance) .
  • Table 1 : Stability in Common Buffers

Buffer (pH)Half-life (25°C)Degradation Product
Tris (7.4)12 hoursHydroxy-phosphate
PBS (7.2)8 hoursPhosphate derivative

Q. What are its primary biochemical targets or interactions?

  • The adenosine moiety suggests potential interaction with purinergic receptors (e.g., P2Y subtypes) or enzymes like kinases/phosphatases. Use competitive binding assays (e.g., fluorescence polarization with P2Y12 receptor membranes) and enzymatic activity screens (e.g., ADP-dependent luciferase assays) .

Q. What handling precautions are necessary for lab safety?

  • Avoid inhalation of dust and direct skin contact. Store lyophilized powder under argon at -80°C. Use gloves and fume hoods during reconstitution due to reactive phosphonium groups .

Advanced Research Questions

Q. How can receptor binding kinetics be accurately measured given its instability?

  • Use stopped-flow fluorescence with rapid mixing (≤5 ms) to capture initial binding rates. Pair with surface plasmon resonance (SPR) to assess real-time interactions on immobilized P2Y receptors. Normalize data against hydrolysis rates determined via parallel HPLC analysis .

Q. What strategies mitigate stability-related artifacts in long-term cellular assays?

  • Incorporate phosphatase inhibitors (e.g., sodium orthovanadate) to prevent dephosphorylation. Use prodrug formulations with protecting groups (e.g., acetoxymethyl esters) that hydrolyze intracellularly .

Q. How to resolve contradictions in reported activity data across studies?

  • Key Variables :

  • Assay pH : Activity at pH 6.8 vs. 7.4 may vary due to protonation of the phosphonium group.
  • Receptor Isoforms : Test selectivity across P2Y1, P2Y12, and P2Y13 using isoform-transfected HEK293 cells .
    • Validation : Cross-reference with ATP/ADP analogs (e.g., 35S^{35}\text{S}-GTPγS binding assays) to confirm specificity .

Q. What role does the sulfanylpropyl linker play in membrane permeability?

  • Compare cellular uptake (e.g., LC-MS/MS quantification) of the native compound vs. analogs with shorter/longer linkers. Use Caco-2 monolayer assays to evaluate passive diffusion and efflux ratios (P-gp/BCRP involvement) .

Methodological Considerations

  • Data Analysis : For contradictory kinetic data, apply global fitting models (e.g., GraphPad Prism) to account for hydrolysis during assays.
  • Advanced Imaging : Use 19F^{19}\text{F}-labeled analogs (if feasible) for real-time tracking in live cells via fluorine MRI .

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